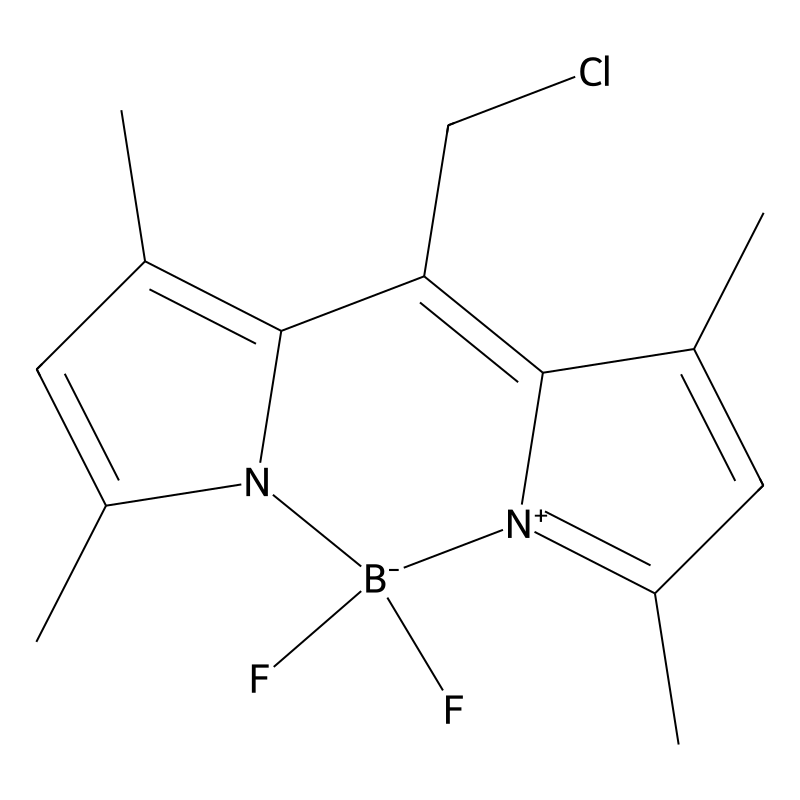Bodipy 8-Chloromethane

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Bodipy 8-Chloromethane is a member of the boron dipyrromethene family, recognized for its unique fluorescent properties. This compound, characterized by the molecular formula C14H16BClF2N2, features a boron atom coordinated to two pyrrole rings, contributing to its stability and luminescence. The presence of a chlorine atom at the 8-position enhances its electronic properties, making it suitable for various applications in biological and chemical research.
Cellular Labeling and Imaging
One primary application of Bodipy 8-Chloromethane lies in cellular labeling and imaging. Its lipophilic nature allows it to readily partition into cell membranes, effectively staining them and enabling their visualization under a fluorescence microscope. This technique is particularly useful for studying cell morphology, dynamics, and interactions with other cells or biomolecules [, ].
Lipid Droplet Visualization
Bodipy 8-Chloromethane exhibits affinity for lipid droplets within cells. This property makes it a valuable tool for researchers studying lipid metabolism, storage, and cellular signaling pathways that involve lipid droplets []. By labeling these structures, scientists can gain insights into their distribution, size, and dynamics within cells.
The synthesis of Bodipy 8-Chloromethane typically involves several steps:
- Formation of Boron Complex: Initial reactions involve the formation of a boron complex with pyrrole derivatives.
- Chlorination: The introduction of the chlorine atom at the 8-position can be achieved through electrophilic aromatic substitution methods.
- Purification: The final product is purified using chromatography techniques to ensure high purity for research applications .
Bodipy 8-Chloromethane has diverse applications across various fields:
- Fluorescent Probes: Utilized in biological imaging and detection of biomolecules.
- Photodynamic Therapy: Explored as a potential agent for targeted cancer therapy due to its photochemical properties.
- Environmental Monitoring: Employed in detecting pollutants and reactive species in environmental samples .
Interaction studies involving Bodipy 8-Chloromethane focus on its behavior with different biological targets:
- Protein Binding: Research indicates that Bodipy derivatives can bind selectively to proteins, which is crucial for developing targeted imaging agents.
- Reactive Species Detection: The compound's reactivity with specific reactive oxygen and nitrogen species has been extensively studied, showcasing its potential as a sensor .
Bodipy 8-Chloromethane shares structural similarities with other compounds in the Bodipy family but possesses unique features that enhance its utility. Here are some comparable compounds:
| Compound Name | Unique Features |
|---|---|
| Bodipy 4-Methyl | Lower fluorescence efficiency compared to Bodipy 8-Chloromethane. |
| Bodipy 3,5-Di-tert-butyl | Enhanced solubility but less stability under light exposure. |
| Bodipy 7-Nitro | Increased reactivity towards nucleophiles but reduced fluorescence intensity. |
Bodipy 8-Chloromethane's unique combination of stability, fluorescence efficiency, and reactivity makes it particularly valuable in both research and practical applications compared to these similar compounds.








